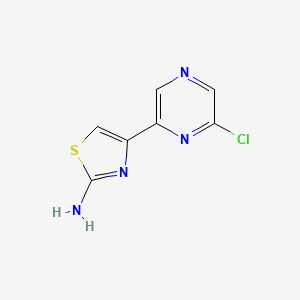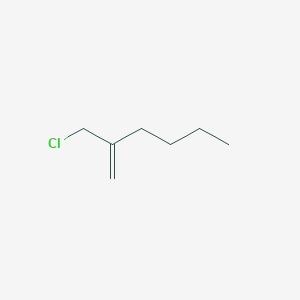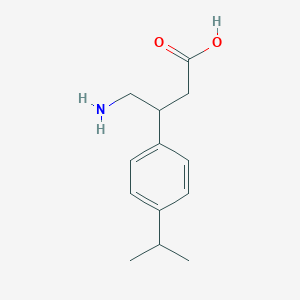
4-Amino-3-(4-isopropylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(4-isopropylphenyl)butanoic acid is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and an isopropyl-substituted phenyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-isopropylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with nitromethane to form 4-isopropyl-β-nitrostyrene. This intermediate is then subjected to a Michael addition with malonic acid, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(4-isopropylphenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4-Amino-3-(4-isopropylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(4-isopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-phenylbutanoic acid: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
4-Amino-3-(4-methylphenyl)butanoic acid: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness
4-Amino-3-(4-isopropylphenyl)butanoic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-amino-3-(4-propan-2-ylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)10-3-5-11(6-4-10)12(8-14)7-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) |
Clave InChI |
UUAKZTNGLZQOEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



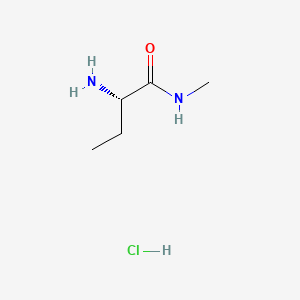

![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)

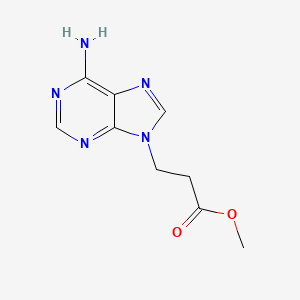
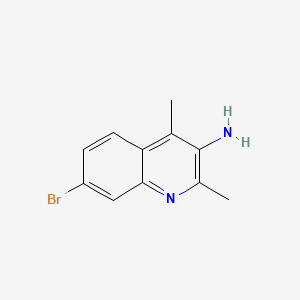
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
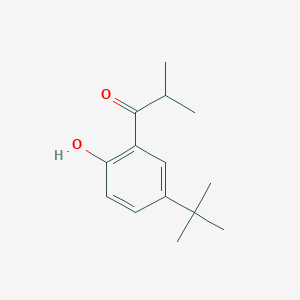
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

